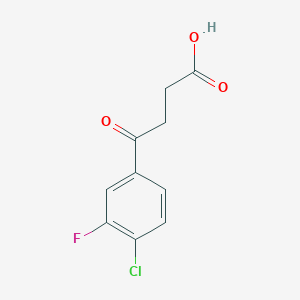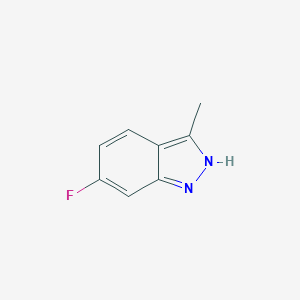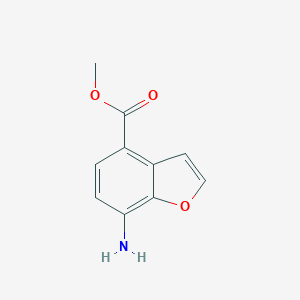
4-ブロモベンズアルデヒド
概要
説明
4-Bromobenzaldehyde (4-BrBA) is a chemical compound classified as an aromatic aldehyde. It is a colorless, crystalline solid with a pungent odor and is used in organic synthesis and as a reagent in laboratory experiments. It is a versatile compound with a wide range of applications in the fields of medicine, materials science, and biochemistry.
科学的研究の応用
有機合成
4-ブロモベンズアルデヒドは、有機合成において広く中間体として使用されています . ベンズアルデヒドとアリール臭化物の反応性を示します .
農薬の製造
これは、さまざまな農薬の製造における中間体として役立ちます . 4-ブロモベンズアルデヒドのブロモアリル基は、さまざまなクロスカップリング反応に関与することができます .
製薬用途
4-ブロモベンズアルデヒドは、製薬業界でさまざまな薬物の合成に使用されています . そのブロモアリル基により、さまざまなクロスカップリング反応を受けることができ、これはしばしば薬物合成で使用されます .
染料の製造
この化合物は、染料の合成にも使用されます . ブロモアリル基の存在により、染料合成で使用されるさまざまなカップリング反応に適した候補となります .
材料科学
材料科学の分野では、4-ブロモベンズアルデヒドは、さまざまな化合物の生成における試薬として使用されます .
PVCの光安定性
4-ブロモベンズアルデヒドは、スルファメトキサゾールと反応してシッフ塩基、4-[(4-ブロモベンジリデン)アミノ]-N-(5-メチルイソキサゾール-3-イル)ベンゼンスルホンアミドを生成し、これはポリ塩化ビニル(PVC)の光安定性のために使用できます
作用機序
Target of Action
4-Bromobenzaldehyde is an organobromine compound with the formula BrC6H4CHO . It displays reactivity characteristic of benzaldehyde and an aryl bromide
Mode of Action
4-Bromobenzaldehyde participates in various cross-coupling reactions due to the presence of the bromoaryl group . For instance, in a Suzuki coupling, it can react with other compounds . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .
Pharmacokinetics
Its physical properties such as its boiling point (255–258 °c) and melting point (57 °c) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Its reactivity and participation in various cross-coupling reactions suggest that it may have a range of effects at the molecular and cellular levels .
Action Environment
Its physical properties such as its boiling point and melting point suggest that temperature may play a role in its stability .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that 4-Bromobenzaldehyde participates in various cross-coupling reactions, such as Suzuki coupling . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .
Molecular Mechanism
Its participation in various cross-coupling reactions suggests that it may exert its effects at the molecular level through binding interactions with biomolecules .
特性
IUPAC Name |
4-bromobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYZBQLXDKPBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061534 | |
| Record name | Benzaldehyde, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4-Bromobenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1122-91-4 | |
| Record name | 4-Bromobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L8VM24F65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Bromobenzaldehyde?
A1: 4-Bromobenzaldehyde has a molecular formula of C7H5BrO and a molecular weight of 185.03 g/mol.
Q2: What are the key spectroscopic characteristics of 4-Bromobenzaldehyde?
A2: 4-Bromobenzaldehyde exhibits characteristic spectroscopic peaks:
- IR: Strong carbonyl (C=O) stretching band around 1700 cm-1. []
- 1H NMR: Aldehydic proton singlet around 10 ppm, aromatic protons in the 7-8 ppm region. []
- 13C NMR: Carbonyl carbon around 190 ppm, aromatic carbons in the 120-140 ppm region. []
Q3: Is 4-Bromobenzaldehyde compatible with common organic solvents?
A: Yes, 4-Bromobenzaldehyde readily dissolves in typical organic solvents like tetrahydrofuran (THF), dichloromethane, chloroform, and toluene. [, , , , , ]
Q4: Can 4-Bromobenzaldehyde act as a substrate in metal-catalyzed coupling reactions?
A: Absolutely, the bromine atom in 4-Bromobenzaldehyde facilitates participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [, ] This allows the formation of various biaryl compounds, important building blocks for pharmaceuticals, agrochemicals, and materials.
Q5: What other reactions commonly utilize 4-Bromobenzaldehyde?
A5: 4-Bromobenzaldehyde serves as a versatile starting material for various reactions, including:
- Wittig Reactions: Reacts with phosphonium ylides to yield substituted styrenes. []
- Condensation Reactions: Condenses with amines to form Schiff bases, exhibiting potential biological activities. [, , ]
- Cyclization Reactions: Participates in the synthesis of heterocycles like imidazoles, triazoles, and tetrahydroisoquinolines. [, , ]
Q6: Have computational studies been conducted on 4-Bromobenzaldehyde and its derivatives?
A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure, optical properties, and reactivity of 4-Bromobenzaldehyde derivatives. [, , ]
Q7: How does the bromine atom in 4-Bromobenzaldehyde influence its reactivity and biological activity?
A: The electron-withdrawing bromine atom modulates the reactivity of the aldehyde group. This influences its participation in reactions like nucleophilic additions and metal-catalyzed couplings. In biological contexts, the bromine atom can impact the compound's binding affinity and activity at specific targets. [, ]
Q8: Has 4-Bromobenzaldehyde been studied for its potential pharmacological activity?
A: While 4-Bromobenzaldehyde itself is not widely explored for direct pharmacological applications, its derivatives, particularly semicarbazones, have shown promising results. For instance, the compound 4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone (EGA) demonstrates inhibitory effects on the endosomal trafficking of various bacterial toxins and viruses. [, ]
Q9: What safety considerations should be taken when handling 4-Bromobenzaldehyde?
A: As with all chemicals, standard laboratory safety practices apply. 4-Bromobenzaldehyde should be handled with gloves and eye protection in a well-ventilated area. []
Q10: What is the environmental fate of 4-Bromobenzaldehyde?
A: Limited data is available on the environmental degradation of 4-Bromobenzaldehyde. [] It is recommended to dispose of the compound and its waste according to local regulations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)